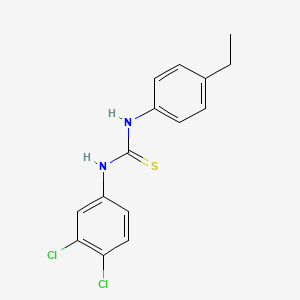
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea, also known as DCET, is a thiourea derivative that has been widely used in scientific research for its various applications. DCET is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.22 g/mol.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea inhibits the activity of thyroid peroxidase by binding to the active site of the enzyme. This prevents the oxidation of iodide ions to iodine, which is a crucial step in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea also inhibits the activity of the enzyme lactoperoxidase, which is involved in the innate immune response.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to decrease the levels of thyroid hormones in vivo. This is due to the inhibition of thyroid peroxidase by N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to decrease the levels of reactive oxygen species in vitro. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of thyroid peroxidase and lactoperoxidase. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been used as a tool compound to study the innate immune response. However, N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has some limitations in lab experiments. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is toxic to cells at high concentrations and has a short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in cancer cells. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to determine the potential therapeutic applications of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea in inflammatory diseases. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the activity of lactoperoxidase. Further research is needed to determine the role of lactoperoxidase in the innate immune response.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be synthesized by reacting 3,4-dichloroaniline with 4-ethylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the yield of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is around 80%. The purity of N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used in various scientific research fields such as pharmacology, biochemistry, and toxicology. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea is a potent inhibitor of the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4-ethylphenyl)thiourea has been used as a tool compound to study the role of thyroid hormones in cancer growth and development.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAIIUBNDLAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

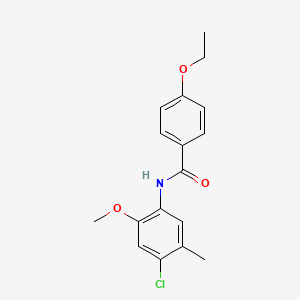
![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
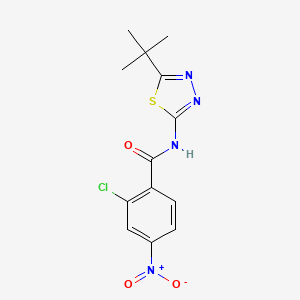

![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)
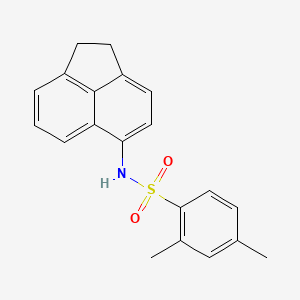
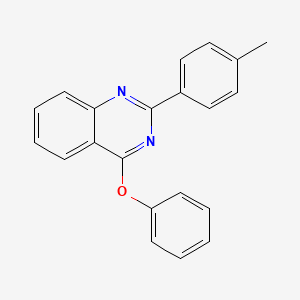
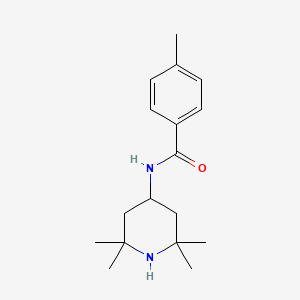
![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

